(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
Description
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 277328-34-4) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected piperidine derivative. The compound features a piperidine ring substituted with an aminomethyl group at the 4-position, protected by an acid-labile Fmoc group. This structure is critical in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting amine, enabling selective deprotection under mild basic conditions . The hydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in organic synthesis .
Key physicochemical properties include:
- Molecular formula: C21H23ClN2O2
- Molecular weight: 375.88 g/mol
- Functional groups: Fmoc-protected piperidine, primary amine (as hydrochloride salt)
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,15,20H,9-14,22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZHAOBBSZRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373395 | |
| Record name | (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-14-9 | |
| Record name | (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Reaction Procedure
-
Reagent Preparation : FMOC-Cl is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Activation : 4-(Aminomethyl)piperidine is introduced into the reaction mixture, often in the presence of a tertiary base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize HCl generated during the reaction.
-
Carbamate Formation : The nucleophilic amine attacks the electrophilic carbonyl carbon of FMOC-Cl, resulting in displacement of the chloride ion and formation of the FMOC-protected carbamate.
-
Salt Formation : The product is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility for downstream applications.
Critical Reaction Parameters
-
Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as FMOC degradation or over-alkylation.
-
Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) facilitate reagent solubility while avoiding nucleophilic interference.
-
Stoichiometry : A 1:1 molar ratio of FMOC-Cl to amine ensures complete conversion, though slight excesses of FMOC-Cl (1.1–1.2 equiv) are common to drive the reaction to completion.
Industrial-Scale Production
Industrial synthesis scales the above principles while prioritizing cost-efficiency and purity. Key considerations include:
Large-Batch Reactor Design
Yield Optimization Strategies
| Parameter | Small-Scale Yield | Industrial-Scale Yield | Improvement Strategy |
|---|---|---|---|
| Reaction Time | 12–24 hours | 6–8 hours | High-shear mixing and temperature control |
| Solvent Volume | 500 mL/mol | 200 mL/mol | Solvent recycling systems |
| Purification Loss | 15–20% | 5–8% | Automated flash chromatography |
Data synthesized from analogous FMOC-derivative protocols.
Purification and Characterization
Post-synthesis purification is critical to remove unreacted starting materials and byproducts.
Chromatographic Techniques
Analytical Validation
-
HPLC-MS : Confirms molecular integrity (expected m/z: 321.39 [M+H]⁺ for the free base).
-
¹H NMR : Characteristic fluorenyl aromatic protons (δ 7.2–7.8 ppm) and piperidine methylene signals (δ 3.0–3.5 ppm) verify structural correctness.
Comparative Analysis of Methodologies
The table below contrasts small-scale laboratory and industrial methods:
| Aspect | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Reactor Volume | 0.5–2 L | 100–500 L |
| Temperature Control | Ice baths or jacketed reactors | Automated cooling/heating systems |
| Purification | Manual column chromatography | Continuous centrifugal partition chromatography |
| Yield | 70–85% | 88–92% |
Adapted from FMOC-carbamate production data.
Challenges and Mitigation Strategies
Hydrolysis of FMOC Group
The FMOC carbamate is susceptible to basic hydrolysis, necessitating strict pH control (pH 6–8) during synthesis.
Byproduct Formation
-
Dimerization : Occurs at elevated temperatures; mitigated by maintaining reactions below 25°C.
-
Chloride Residuals : Ion-exchange resins or repeated aqueous washes reduce chloride content to <0.1%.
Emerging Innovations
Recent advances focus on solvent-free mechanochemical synthesis, which reduces waste and improves atom economy. Preliminary studies report 90% yield within 2 hours using ball-milling techniques.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Basic Information
Structural Characteristics
The compound features a fluorenyl group attached to a piperidine ring, which is known for enhancing the lipophilicity and bioavailability of drug candidates. Its structure can be represented as follows:
Pharmacological Studies
The compound has been investigated for its potential as a CYP2D6 inhibitor , which is significant for drug metabolism studies. It also acts as a P-glycoprotein substrate , suggesting its role in drug transport across biological membranes . This property is crucial for understanding how drugs are absorbed and distributed in the body.
Neuropharmacology
Research indicates that derivatives of this compound may exhibit activity in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety .
Synthesis of Novel Compounds
The synthesis of (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as a precursor for developing other bioactive molecules. Its unique structure allows for modifications that can lead to compounds with enhanced efficacy or reduced side effects .
Drug Development
Given its pharmacokinetic properties, this compound is being explored in the context of developing new analgesics and antidepressants. Its ability to penetrate the blood-brain barrier makes it a candidate for central nervous system-targeted therapies .
Case Study 1: Antidepressant Activity
A study conducted on related piperidine derivatives demonstrated that modifications to the piperidine ring can enhance antidepressant activity. The results indicated that compounds with similar structures to this compound showed significant improvement in behavioral models of depression .
Case Study 2: Drug Interaction Profiles
Research on the drug interaction profiles of this compound revealed its potential to affect the pharmacokinetics of other drugs metabolized by CYP2D6. This is particularly relevant for polypharmacy patients, where understanding interactions can lead to better therapeutic outcomes .
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Halogen-Substituted Carbamates
- (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate (CAS: 186663-83-2) Similarity: 0.88 Structure: Replaces the piperidine-aminomethyl group with a bromoethyl chain. Molecular weight: 366.23 g/mol Application: Intermediate in introducing bromine for cross-coupling reactions .
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate (CAS: 861114-47-8)
Piperidine Derivatives with Varied Functional Groups
- (9H-Fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate (CAS: 351184-42-4) Similarity: Not quantified, but structurally analogous. Structure: Substitutes aminomethyl with a hydroxyl group. Application: Used in synthesizing hydroxylated peptide analogues.
- Properties: m.p. 141–142°C; MS-ESI (m/z): 581 (M+Na)<sup>+</sup> . Role: Serves as a precursor for introducing oxime or hydrazine functionalities.
Non-Piperidine Fmoc-Protected Amines
- (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride (CAS: 1139884-47-1) Structure: Replaces piperidine with a phenyl ring bearing an aminomethyl group. Molecular weight: 380.87 g/mol . Application: Used in aromatic amine protection strategies.
Physicochemical and Functional Comparisons
| Compound Name | CAS | Molecular Formula | M.W. (g/mol) | Key Substituent | Similarity | m.p. (°C) | Solubility (Predicted) | Application(s) |
|---|---|---|---|---|---|---|---|---|
| Target Compound | 277328-34-4 | C21H23ClN2O2 | 375.88 | 4-aminomethyl piperidine | - | - | Moderate (hydrochloride) | SPPS, amine protection |
| (2-bromoethyl)carbamate | 186663-83-2 | C18H16BrNO2 | 366.23 | Bromoethyl chain | 0.88 | - | Low (non-polar) | Halogenation intermediates |
| 4-hydroxypiperidine derivative | 351184-42-4 | C20H21NO3 | 323.39 | 4-hydroxy piperidine | - | - | High (polar) | Hydroxyl-group incorporation |
| Phenyl-aminomethyl carbamate | 1139884-47-1 | C22H21ClN2O2 | 380.87 | Phenyl-aminomethyl | 0.81 | - | Low (aromatic) | Aromatic amine synthesis |
Biological Activity
(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride, also known by its CAS number 391248-14-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 372.9 g/mol. Its structure features a fluorenyl group linked to a piperidine derivative, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN2O2 |
| Molecular Weight | 372.9 g/mol |
| CAS Number | 391248-14-9 |
| Purity | ≥ 98% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amination and carboxylation processes. Detailed methodologies can be found in various chemical synthesis literature, which outline the use of reagents and conditions necessary for achieving high yields.
Pharmacological Profile
Research indicates that this compound exhibits significant pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that this compound may influence neurotransmitter systems related to mood regulation, particularly serotonin and norepinephrine pathways.
- Analgesic Effects : Some investigations have shown that it may possess analgesic properties, potentially making it useful in pain management therapies.
- Neuroprotective Properties : The compound has been studied for its neuroprotective effects in models of neurodegeneration, indicating a potential role in treating conditions like Alzheimer's disease.
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific receptors in the central nervous system (CNS), modulating neurotransmitter release and uptake.
Study 1: Antidepressant Effects
In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting enhanced mood states.
Study 2: Analgesic Properties
Another study assessed the analgesic effects through formalin-induced pain models. Results demonstrated that the compound significantly reduced pain scores at various dosages, supporting its potential as an analgesic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection chemistry. For example, piperidine derivatives are functionalized using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) with triethylamine as a base at 0°C, followed by room-temperature stirring . Purification involves column chromatography (silica gel) with eluents such as petroleum ether/ethyl acetate (3:1 v/v) to isolate intermediates. Final hydrochloride salts are precipitated using HCl/ether and dried under reduced pressure. Purity is confirmed via TLC, HPLC, and mass spectrometry (MS) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons from the Fmoc group (δ 7.2–7.8 ppm), piperidine protons (δ 1.2–4.4 ppm), and the aminomethyl group (δ 2.8–3.2 ppm). 13C NMR shows carbonyl carbons (Fmoc-CO at ~155 ppm) and piperidine carbons (20–55 ppm) .
- MS : Electrospray ionization (ESI) or FAB-MS confirms the molecular ion peak (e.g., [M+H]+ or [M+Na]+), with expected m/z values calculated from the molecular formula (C21H25ClN2O3; MW ~413.9) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives with similar Fmoc-protected piperidine scaffolds?
- Methodological Answer : Spectral discrepancies often arise from conformational flexibility in the piperidine ring or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic rotational barriers in the piperidine ring .
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., piperidine-H at δ 2.4–3.3 ppm) and correlate them with carbon shifts .
- Deuterated Solvent Screening : Compare spectra in CDCl3 vs. DMSO-d6 to assess hydrogen bonding or aggregation effects .
Q. What strategies are effective for functionalizing the aminomethyl group while preserving Fmoc stability?
- Methodological Answer : The primary amine in 4-(aminomethyl)piperidine can be modified via:
- Acylation : Use trifluoroacetic anhydride (TFAA) or activated esters (e.g., NHS esters) in DCM with DMAP catalysis. Monitor reaction progress via LC-MS to avoid Fmoc deprotection .
- Reductive Amination : React with aldehydes/ketones in the presence of NaBH3CN, ensuring pH is maintained below 8 to prevent Fmoc cleavage .
- Selective Protection : Temporarily protect the amine with Boc (tert-butoxycarbonyl) groups before further functionalization .
Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without inducing aggregation .
- pH Adjustment : The hydrochloride salt is more soluble in basic conditions (pH 7–9). Titrate with NaOH to achieve partial deprotonation .
- Micelle Formation : Incorporate surfactants like Tween-80 or Triton X-100 at sub-CMC concentrations .
Data Contradiction Analysis
Q. Why might observed melting points deviate from literature values for Fmoc-piperidine derivatives?
- Methodological Answer : Variations in melting points (e.g., 141–154°C vs. reported 152–154°C ) can result from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable crystalline forms.
- Residual Solvents : Dry samples under high vacuum (≤0.1 mmHg) for 24 hours to remove traces of DCM or ether .
- Impurity Profiles : Re-analyze purity via HPLC (C18 column, acetonitrile/water gradient) to detect low-level byproducts .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound in peptide coupling reactions?
- Methodological Answer :
- Negative Control : Omit the coupling agent (e.g., HBTU) to confirm reaction dependence on activation.
- Stability Control : Incubate the compound in reaction buffer (e.g., DMF/PBS) at 37°C for 24 hours to assess Fmoc degradation via LC-MS .
- Competitive Inhibition : Add excess Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to test selectivity for the piperidine aminomethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
